Product packaging for Clathculin B(Cat. No.:)

Clathculin B

Cat. No.: B1250206
M. Wt: 320.6 g/mol
InChI Key: LRDAKSVDWSIEGO-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clathculin B is a novel, nitrogen-containing metabolite that was first isolated from the Indo-Pacific sponge Clathrina aff. reticulum . It belongs to a class of natural products known as acyclic diaza alkenynes and is characterized as a linear marine metabolite containing a 1,2-diaminoethane moiety, making it one of the first of its kind reported from a marine source . The structure of this vic-diamine alkaloid, which features a PA2 unit as its basic framework, has been confirmed through total synthesis . Researchers should note that this compound has been described as unstable, and it was initially isolated as an inseparable mixture with its analog, Clathculin A . This compound is presented for research purposes in the field of natural product chemistry and marine biology. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H40N2 B1250206 Clathculin B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H40N2

Molecular Weight

320.6 g/mol

IUPAC Name

N'-[(Z)-heptadec-12-en-10-ynyl]-N,N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C21H40N2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(3)21-19-22-2/h7-8,22H,4-6,11-21H2,1-3H3/b8-7-

InChI Key

LRDAKSVDWSIEGO-FPLPWBNLSA-N

Isomeric SMILES

CCCC/C=C\C#CCCCCCCCCCN(C)CCNC

Canonical SMILES

CCCCC=CC#CCCCCCCCCCN(C)CCNC

Synonyms

clathculin B

Origin of Product

United States

Discovery and Structural Elucidation of Clathculin B

Isolation from Marine Sponge Clathrina sp.

Clathculin B was first isolated from a marine sponge belonging to the genus Clathrina. mdpi.com The process of isolating natural products from marine organisms typically involves collection of the source organism, followed by extraction and purification procedures to separate the desired compound from a complex mixture of other metabolites. mdpi.com

Spectroscopic Techniques for Structure Determination

Spectroscopic Data for this compound
Molecular Formula C₂₁H₄₀N₂
Molecular Mass 320.55
CAS Number 300812-19-5
¹³C NMR (CDCl₃, 75 MHz) δ 144.6, 141.4, 138.0, 133.2, 129.7, 127.8, 114.8, 109.8

(Data sourced from references scribd.comru.ac.za)

Advanced Strategies for the Total Synthesis of Clathculin B

Historical Perspectives and Early Synthetic Endeavors Towards Clathculin B

Following their isolation and structural elucidation, clathculins A and B, which exist as an unstable mixture, became targets for total synthesis. macalester.edu The initial work towards the synthesis of this compound was undertaken to confirm the structures assigned based on the hydrogenation of the natural products. macalester.edu An early honors thesis project by Susan G. Brown in 2007, titled "Towards the Total Synthesis of this compound," signifies the commencement of synthetic efforts in academic research. macalester.edumacalester.edumacalester.edu These early endeavors laid the groundwork for the eventual successful syntheses by exploring potential synthetic routes and strategies. macalester.edumacalester.edu

Retrosynthetic Analysis and Design of Strategic Precursors for this compound

The total synthesis of complex molecules like this compound relies heavily on retrosynthetic analysis, a technique where the target molecule is conceptually broken down into simpler, commercially available starting materials. tgc.ac.in For this compound, a convergent retrosynthetic strategy proved to be effective. scribd.com This approach involves the synthesis of key fragments of the molecule which are then coupled together in the later stages of the synthesis. scribd.com

The key disconnections in the retrosynthetic analysis of this compound lead to the identification of three main precursors:

An alkynyl alcohol (Fragment B): This fragment contains the terminal alkyne necessary for subsequent coupling reactions. scribd.com

Two distinct vinyl iodides (Fragments A and A'): These fragments provide the stereochemically defined double bonds present in the this compound backbone. scribd.com

The design of these precursors is strategic, allowing for their efficient synthesis and subsequent coupling to construct the carbon skeleton of the target molecule. scribd.com

Pioneering Total Syntheses and Confirmation of this compound's Assigned Structure

The first total syntheses of both Clathculin A and B were successfully reported, providing definitive confirmation of their assigned structures. nih.govscribd.com These syntheses were significant not only for achieving the target molecules but also for validating the proposed structures which were initially determined by spectroscopic analysis of the natural isolates. macalester.edunih.govscribd.com The comparison of NMR spectroscopic data of the synthetic compounds with that of the natural products showed a perfect match, unequivocally confirming the structural assignments. scribd.com A notable observation was the dependence of the NMR spectra on the protonation state of the vic-diamine alkaloids. nih.gov

Strategic Methodologies Employed in this compound Synthesis

The successful total syntheses of this compound were made possible by the application of several powerful and strategic synthetic methodologies. These methods allowed for the precise construction of the complex acyclic structure with the desired stereochemistry.

The alkyne zipper reaction is a powerful transformation that isomerizes an internal alkyne to a terminal alkyne. mdpi.comscribd.com This "contra-thermodynamic" process is particularly useful in the synthesis of long-chain natural products where the introduction of a terminal alkyne at a specific position is required for further functionalization. mdpi.com In the total synthesis of this compound, the alkyne zipper reaction was a key step in the preparation of the alkynyl alcohol precursor (Fragment B). mdpi.comscribd.com The reaction was achieved using a strong base, such as the lithium salt of 1,3-diaminopropane (B46017) in the presence of potassium tert-butoxide, to facilitate the migration of the triple bond to the terminal position of the long aliphatic chain. mdpi.comscribd.com

Reaction Reagents Significance in this compound Synthesis
Alkyne Zipper IsomerizationStrong base (e.g., KAPA, Li-1,3-diaminopropane/t-BuOK)Formation of a key terminal alkyne precursor for subsequent coupling reactions. mdpi.comscribd.com

Catalytic cross-metathesis (CM) has emerged as a powerful tool for the formation of carbon-carbon double bonds with high stereoselectivity. nih.govmit.edu In the context of this compound synthesis, a significant advancement was the direct synthesis of Z-alkenyl halides through CM. nih.govresearchgate.netnih.gov This methodology utilizes a molybdenum-based catalyst to react a terminal olefin with a dihaloethene, such as Z-dichloroethene, to produce the desired Z-alkenyl halide with high stereoselectivity. nih.govmit.eduorganic-chemistry.org This approach proved instrumental in preparing the stereochemically defined vinyl halide precursors required for the synthesis. nih.gov For instance, the CM of a terminal olefin with Z-dichloroethene, followed by a palladium-catalyzed cross-coupling reaction, was used to construct a key enyne fragment of this compound. nih.gov

Reaction Catalyst System Key Features Application in this compound Synthesis
Catalytic Cross-MetathesisMolybdenum-based catalysts (e.g., Mo-4c)High Z-selectivity, tolerance of various functional groups. nih.govmit.eduStereoselective synthesis of Z-alkenyl halide precursors. nih.govresearchgate.net

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, and it is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. organic-chemistry.orgwikipedia.orglibretexts.org This reaction was pivotal in the convergent strategy for the total synthesis of this compound. scribd.com Specifically, the Sonogashira coupling was employed to connect the key fragments: the terminal alkyne (Fragment B) and the vinyl iodides (Fragments A and A'). scribd.com This reaction, typically carried out in the presence of a palladium catalyst and a copper(I) co-catalyst, efficiently formed the enyne linkages within the backbone of this compound, leading to a precursor that could then be converted to the final natural product through an amination step. scribd.comorganic-chemistry.org

Reaction Catalyst System Reactants Significance in this compound Synthesis
Sonogashira CouplingPalladium catalyst and Copper(I) cocatalystTerminal alkyne and vinyl iodideKey C-C bond formation to couple major fragments of the molecule. scribd.com

Convergent and Linear Synthesis Approaches to the this compound Framework

Table 1: Comparison of Synthesis Strategies

StrategyDescriptionApplication to this compound
Linear Synthesis Reactants are added sequentially to build the molecule step-by-step.Not the chosen strategy, as it would be less efficient for a molecule of this complexity.
Convergent Synthesis Key fragments are synthesized independently and then combined at a late stage.The reported strategy. Key fragments were united using a Sonogashira coupling reaction. vdoc.pub

Enantioselective and Diastereoselective Control in this compound Total Synthesis

Achieving precise control over stereochemistry is one of the most significant challenges in modern organic synthesis. For a chiral molecule like this compound, the synthesis must be enantioselective , producing predominantly one of the two mirror-image enantiomers that corresponds to the natural product. Furthermore, because this compound contains double bonds, the synthesis must be diastereoselective , controlling the geometry of these bonds to form the correct diastereomer (e.g., Z versus E). nih.govrsc.org

A key diastereoselective step in the synthesis of a this compound precursor involves a catalytic cross-metathesis reaction to construct a Z-alkenyl chloride. nih.gov This transformation was achieved with high stereoselectivity, affording the desired Z-isomer in a 97:3 ratio to the E-isomer. The resulting Z-enyne product was then carried forward, demonstrating precise control over the double bond geometry, a critical structural feature of the final natural product. nih.gov

Another important transformation used in the synthesis is the "alkyne zipper" reaction. mdpi.comsemanticscholar.org This is a contra-thermodynamic isomerization that moves a triple bond from an internal position in a carbon chain to the terminus. semanticscholar.org While primarily a regioselective reaction, its application in the synthesis of a key alkyne fragment demonstrates a high level of strategic control, allowing for the installation of reactivity at the precise location needed for subsequent coupling reactions. mdpi.comscribd.com The enantioselective steps required to set the absolute stereochemistry of the chiral centers in this compound are fundamental to the total synthesis, ensuring that the final product is a single enantiomer matching the natural compound.

Synthetic Exploration of Clathculin B Analogues and Structural Derivatives

Rationale for Analogue Design in Chemical Research

The design and synthesis of analogues of complex natural products like Clathculin B are fundamental activities in medicinal chemistry and chemical biology. researchgate.netufl.edu The primary motivations for creating structural variants of this compound include:

Structure-Activity Relationship (SAR) Studies: A key reason for generating analogues is to systematically probe the relationship between the molecule's structure and its biological activity. researchgate.netnih.gov By modifying specific functional groups and structural motifs, researchers can identify the pharmacophore—the essential features required for biological activity. For this compound, this involves understanding the roles of the vic-diamine, the hydroxyl groups, and the specific geometry of the alkenyne chain.

Improvement of Physicochemical and Pharmacokinetic Properties: Natural products are not always optimal for therapeutic use. Analogue synthesis can address issues such as poor solubility, metabolic instability, or unfavorable distribution in the body. researchgate.net For instance, Clathculins A and B were initially isolated as an unstable mixture, and their structures were confirmed after hydrogenation to the more stable saturated analogues. macalester.edu Synthetic analogues can be designed to have improved stability and drug-like properties.

Elucidation of the Mechanism of Action: By creating analogues with specific modifications, scientists can investigate how this compound interacts with its biological targets. ufl.edu For example, introducing photoaffinity labels or fluorescent tags can help identify binding partners and elucidate the molecular mechanism of action.

Development of Simpler, More Synthetically Accessible Compounds: The total synthesis of complex natural products can be lengthy and low-yielding. Analogue design can lead to structurally simpler molecules that retain the desired biological activity but are easier and more cost-effective to produce. researchgate.net

Methodologies for Structural Diversification of the this compound Skeleton

A variety of synthetic strategies can be employed to diversify the this compound scaffold. These methods allow for the modification of key structural elements.

One of the notable methods utilized in the synthesis of this compound itself is the alkyne zipper reaction . mdpi.com This reaction facilitates the isomerization of an internal alkyne to a terminal position, providing a handle for further functionalization, such as in the synthesis of Clathculins A and B. mdpi.comsemanticscholar.org This methodology is valuable for creating variations in the position of the alkyne within the long hydrocarbon chain.

Another powerful technique is catalytic cross-metathesis , which has been applied to the synthesis of this compound. researchgate.net This reaction allows for the efficient formation of carbon-carbon double bonds with high stereoselectivity, enabling the synthesis of analogues with different substituents on the alkenyl portion of the molecule. researchgate.net

The diversification of the this compound skeleton can be approached through several key strategies:

Convergent Synthesis: A convergent approach, where different fragments of the molecule are synthesized separately and then coupled together, is well-suited for generating a library of analogues. ufl.edu For this compound, this could involve synthesizing a variety of lipid chains and a separate diamine-containing fragment, which are then combined.

Late-Stage Functionalization: This strategy involves modifying the fully assembled this compound skeleton in the final steps of the synthesis. This can be challenging but allows for the direct introduction of a wide range of functional groups.

Solid-Phase Synthesis: For the synthesis of a large number of analogues, solid-phase synthesis can be an efficient approach, allowing for the rapid assembly of different building blocks on a solid support.

These methodologies provide a toolbox for chemists to systematically alter the structure of this compound and investigate the impact of these changes on its properties.

Synthesis of Key Structural Analogues (e.g., Modifications to the Vic-Diamine Moiety, Alkenyne Chain Variations)

While the published literature primarily focuses on the total synthesis of the natural products Clathculin A and B, the synthetic strategies developed lay the groundwork for the creation of various analogues. researchgate.net

Modifications to the Vic-Diamine Moiety:

The vicinal diamine is a key feature of the this compound structure. Analogues with modifications to this moiety could be synthesized to probe its importance for biological activity. For example, the nitrogen atoms could be alkylated, acylated, or incorporated into a heterocyclic ring system. The synthesis would likely involve protecting the amines, carrying out the desired modifications, and then deprotecting to yield the final analogue.

Table 1: Hypothetical Analogues of this compound with Modifications to the Vic-Diamine Moiety

AnalogueModificationRationale
N,N'-dimethyl-Clathculin BMethylation of both amine nitrogensTo investigate the role of the amine protons in hydrogen bonding
N-acetyl-Clathculin BAcetylation of one amine nitrogenTo introduce an amide bond and alter the electronic properties
Imidazolidine-Clathculin BFormation of a five-membered ring from the vic-diamineTo constrain the conformation of the diamine moiety

Alkenyne Chain Variations:

The long alkenyne chain is another defining feature of this compound. The length of the chain, the position and geometry of the double and triple bonds, and the presence of other functional groups along the chain are all potential points of modification.

The alkyne zipper reaction is particularly useful for creating analogues with the alkyne at different positions. mdpi.comsemanticscholar.org By controlling the reaction conditions, the triple bond can be "walked" along the carbon chain, leading to a series of regioisomeric analogues.

Cross-metathesis provides a route to analogues with different substituents on the double bond. researchgate.net For example, by using different olefin cross-partners, a variety of aryl or alkyl groups could be introduced.

Table 2: Potential Alkenyne Chain Analogues of this compound

AnalogueModificationSynthetic Method
Saturated Chain AnalogueReduction of the alkyne and alkeneCatalytic Hydrogenation
Positional Isomer of AlkyneAlkyne at a different position in the chainAlkyne Zipper Reaction
Phenyl-substituted AlkenePhenyl group on the double bondCross-Metathesis
Shorter/Longer Chain AnalogueVariation in the number of methylene (B1212753) unitsConvergent synthesis with different lipid fragments

The synthesis and biological evaluation of these and other analogues are crucial next steps in understanding the full potential of the this compound scaffold.

Mechanistic Insights and Methodological Advances in Clathculin B Chemistry

Elucidation of Reaction Mechanisms within Synthetic Pathways (e.g., Alkyne Zipper Isomerization Mechanism)

A key transformation in the synthesis of Clathculin B and related natural products is the alkyne zipper reaction. mdpi.com This reaction facilitates the isomerization of an internal alkyne to a terminal alkyne, a process that is often contra-thermodynamic. mdpi.com The ability to move a triple bond to the end of a long hydrocarbon chain provides a powerful tool for subsequent functionalization. wikipedia.org

The mechanism of the alkyne zipper reaction is a subject of ongoing study, with several proposed pathways. mdpi.com A prominent mechanism involves the use of a strong base, such as potassium 3-aminopropylamide (KAPA), which is generated in situ from potassium hydride and 1,3-diaminopropane (B46017). mdpi.comwikipedia.org The reaction is believed to proceed through a series of deprotonation and protonation steps, effectively "walking" the alkyne along the carbon chain. wikipedia.org The process is initiated by the deprotonation of a carbon atom adjacent to the alkyne, forming a propargyl anion which then isomerizes to an allene. wikipedia.org Subsequent reprotonation at a different position, followed by another deprotonation, continues the migration until a terminal acetylide anion is formed. wikipedia.org This terminal acetylide is then quenched during an acidic workup to yield the terminal alkyne. wikipedia.org

Alternative mechanisms have also been considered, including a "conducted tour" mechanism where the base catalyst and alkyne substrate form a complex, and a mechanism involving the concerted action of two amine groups in a diamine catalyst. mdpi.com The choice of solvent can also influence the operative mechanism. mdpi.com In the context of this compound synthesis, the alkyne zipper reaction has been employed to construct the characteristic long-chain alkyne moiety. mdpi.com

Role of Transition Metal Catalysis in Facilitating this compound Synthesis

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity. frontiersin.org In the synthesis of this compound, transition metals, particularly palladium, have played a crucial role. nih.gov

One notable application is in cross-coupling reactions to form key carbon-carbon bonds. For instance, a Sonogashira coupling, which involves the palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide, has been instrumental in creating the enyne functionality present in this compound. frontiersin.orgnih.gov In a reported synthesis, a Z-alkenyl chloride, formed via a molybdenum-catalyzed cross-metathesis reaction, was coupled with a terminal alkyne using a palladium catalyst (PdCl2(PhCN)2) and a copper(I) co-catalyst (CuI). nih.gov This sequence highlights the power of combining different transition metal-catalyzed reactions to achieve a desired synthetic target. nih.gov

Furthermore, transition metals like rhodium and ruthenium are known to catalyze a wide range of transformations, including isomerizations, additions, and cyclizations, which are valuable in the synthesis of complex natural products. mdpi.comacs.org The development of new catalysts and reaction conditions continues to expand the synthetic chemist's toolkit, offering more sustainable and efficient routes to molecules like this compound. frontiersin.orgrsc.org

Application of Advanced Spectroscopic Techniques for Reaction Progress and Intermediate Characterization

The synthesis of a complex molecule like this compound requires careful monitoring of reaction progress and rigorous characterization of intermediates. Advanced spectroscopic techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of organic molecules. numberanalytics.com In the synthesis of this compound, ¹H and ¹³C NMR are routinely used to confirm the structure of synthetic intermediates at each step. nih.gov The dependence of the NMR spectroscopic behavior of Clathculins A and B on their protonation state has also been observed, providing insights into their chemical properties. nih.gov

Infrared (IR) spectroscopy is particularly useful for identifying specific functional groups. solubilityofthings.com The characteristic absorption bands for alkynes (C≡C stretch) and amines (N-H stretch) would be crucial for tracking the progress of reactions involving these functionalities in the synthesis of this compound. numberanalytics.com

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, confirming the identity of intermediates and the final product. solubilityofthings.com

These spectroscopic methods, often used in combination, provide a comprehensive picture of the molecules being synthesized, allowing chemists to verify their structures and assess their purity at each stage of the synthetic sequence. solubilityofthings.com

Computational Chemistry Approaches to Reaction Pathway Elucidation Relevant to this compound Synthesis

Computational chemistry has emerged as a powerful tool for understanding and predicting the course of chemical reactions. numberanalytics.com Methods like Density Functional Theory (DFT) can be used to model reaction pathways, calculate the energies of reactants, transition states, and products, and thereby elucidate reaction mechanisms. numberanalytics.com

In the context of this compound synthesis, computational studies could be applied to:

Investigate the alkyne zipper reaction mechanism: By calculating the energy barriers for the different proposed mechanisms (stepwise, conducted tour, etc.), computational chemistry could help to determine the most likely pathway under specific reaction conditions.

Optimize catalyst design: For the transition metal-catalyzed cross-coupling reactions, computational methods can be used to study the catalytic cycle and the role of ligands in influencing the efficiency and selectivity of the reaction. numberanalytics.com This can guide the development of more effective catalysts.

Predict spectroscopic properties: Computational models can predict NMR and IR spectra, which can then be compared with experimental data to confirm the structure of intermediates and products.

While specific computational studies on the this compound synthesis are not extensively documented in the provided search results, the general applicability of these methods to complex organic synthesis is well-established. frontiersin.org As computational power and theoretical methods continue to advance, they will undoubtedly play an increasingly important role in the design and execution of synthetic strategies for challenging natural products like this compound. frontiersin.org

Future Research Directions in Clathculin B Chemical Research

Development of Novel and Efficient Synthetic Routes for Clathculin B Production

Key areas for development include:

Advanced Catalytic Methods: The application of modern catalytic reactions could significantly streamline the synthesis of this compound. For instance, the use of catalytic cross-metathesis has been demonstrated as a powerful tool for the formation of the Z-alkenyl halide precursors, which are key fragments in the synthesis of this compound. nih.gov Further exploration of other catalytic methods, such as C-H activation or novel coupling strategies, could lead to even more convergent and efficient routes.

The Alkyne Zipper Reaction: The "alkyne zipper" reaction, which involves the isomerization of an internal alkyne to a terminal alkyne, has been utilized in the synthesis of both Clathculin A and B. mdpi.com This reaction is particularly useful for constructing the long-chain hydrocarbon portions of the molecule. Future work could focus on optimizing this reaction for higher yields and exploring its application in the synthesis of a broader range of this compound analogues. mdpi.com

A comparison of key features of potential future synthetic strategies is outlined in the table below.

Synthetic StrategyPotential AdvantagesKey Research Focus
Advanced Catalysis Increased step-economy, higher yields, potential for stereocontrol.Development of new catalysts, optimization of reaction conditions.
Alkyne Zipper Reaction Efficient formation of terminal alkynes, access to long-chain precursors.Improving reaction yields, expanding substrate scope.
Convergent Synthesis Higher overall yields, modularity for analogue synthesis.Identification of new retrosynthetic disconnections, development of robust fragment coupling methods.

Exploration of Bio-inspired and Biomimetic Synthesis Strategies for this compound

Biomimetic synthesis, which draws inspiration from the biosynthetic pathways of natural products, offers an elegant and often efficient approach to complex molecule synthesis. engineering.org.cnresearchgate.net While the exact biosynthetic pathway of this compound in the Clathrina sponge has not been elucidated, future research could explore hypothetical biosynthetic routes to inspire novel synthetic strategies.

Given that this compound is a vicinal diamine alkaloid, its biosynthesis may involve the coupling of amino acid-derived precursors with long-chain fatty acid or polyketide building blocks. wiley-vch.de A bio-inspired approach might involve:

Enzymatic Reactions: The use of enzymes or chemoenzymatic strategies could offer a highly selective and environmentally friendly method for constructing key bonds in the this compound skeleton. mdpi.com For example, lipases or transaminases could be employed to introduce the amine functionalities with high stereocontrol.

Cascade Reactions: A hallmark of biomimetic synthesis is the use of cascade reactions, where multiple bond-forming events occur in a single pot. engineering.org.cnnih.gov Researchers could design a synthetic precursor to this compound that, under specific conditions, undergoes a cascade of reactions to form the final product in a highly efficient manner.

The exploration of bio-inspired routes is not only a means to a more efficient synthesis but also provides a platform to test biosynthetic hypotheses and gain a deeper understanding of how such molecules are produced in nature. engineering.org.cn

Integration of this compound Scaffolds into Advanced Chemical Biology Tools

The unique structure of this compound, with its long aliphatic chains and terminal alkyne and amine functionalities, makes it an attractive scaffold for the development of chemical biology tools. nih.govlifechemicals.com These tools can be used to probe biological systems, identify new drug targets, and elucidate the mechanisms of action of bioactive molecules.

Future research in this area could focus on:

Design of Chemical Probes: The terminal alkyne group of this compound is an ideal handle for the attachment of reporter tags, such as fluorophores or biotin (B1667282), via "click chemistry." artmolecule.fr This would allow for the creation of fluorescent or affinity-based probes that could be used to study the cellular localization and binding partners of this compound and its analogues. lstmed.ac.uk

Photoaffinity Labeling: The incorporation of a photoreactive group, such as a diazirine or benzophenone, into the this compound scaffold would enable photoaffinity labeling experiments. lstmed.ac.uk This powerful technique can be used to covalently cross-link a small molecule to its protein target upon irradiation with UV light, facilitating target identification and validation.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and assessing the biological activity of the resulting analogues, researchers can gain insights into the key structural features required for its bioactivity. This information is crucial for the design of more potent and selective chemical probes and potential therapeutic agents.

The development of such chemical biology tools would transform this compound from a mere synthetic target into a valuable instrument for biological discovery.

Chemical Biology ToolKey Structural ModificationPotential Application
Fluorescent Probe Attachment of a fluorophore to the terminal alkyne.Visualization of cellular uptake and localization.
Affinity Probe Attachment of a biotin tag to the terminal alkyne.Identification of protein binding partners (target deconvolution).
Photoaffinity Probe Incorporation of a photoreactive group (e.g., diazirine).Covalent labeling and identification of the direct molecular target.

Expanding the Chemical Library of Structurally Related Natural Products and Synthetic Conjugates

The discovery of this compound alongside Clathculin A from the Clathrina sponge suggests that a wider family of related natural products may exist. macalester.edumdpi.comacs.orgmdpi.com Furthermore, the modular nature of the known synthetic routes to this compound provides an excellent platform for the creation of a diverse library of synthetic analogues and conjugates. mdpi.com

Future research directions include:

Isolation of New Natural Products: Further investigation of extracts from Clathrina sponges and other marine organisms may lead to the discovery of new Clathculin analogues with different chain lengths, degrees of unsaturation, or functional group modifications. mdpi.comird.fr

Combinatorial Synthesis: By systematically varying the building blocks used in the synthesis of this compound, a large library of analogues can be generated. For example, different fatty acid chains and diamine units could be employed to explore the chemical space around the this compound scaffold.

Synthesis of Conjugates: The functional handles on this compound, particularly the terminal alkyne and amine groups, can be used to conjugate it to other molecules of interest, such as other natural products, peptides, or known drugs. This could lead to the development of novel hybrid molecules with unique biological activities.

Expanding the chemical library of this compound-related compounds is essential for conducting comprehensive SAR studies and for exploring the full therapeutic and biological potential of this intriguing marine natural product.

Q & A

Q. What ethical guidelines apply to preclinical studies involving this compound in animal models?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for in vivo studies: report sample size justification, randomization methods, and blinding protocols. Obtain IACUC approval for humane endpoints (e.g., tumor volume limits). Include data on compound-related morbidity (e.g., weight loss ≥20%) and euthanasia criteria. Share negative results to mitigate publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.